吡啶-3-基甲基((5-(呋喃-3-基)吡啶-3-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

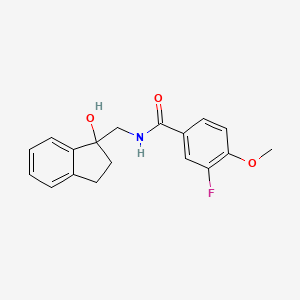

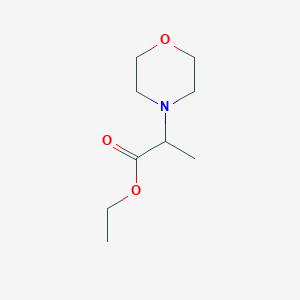

The compound "Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate" is a multifaceted molecule that incorporates pyridine and furan moieties. These structural components are common in various organic compounds, which are often explored for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan-containing compounds can be achieved through multicomponent reactions, as demonstrated in the synthesis of fully substituted furans using imidazo[1,5-a]pyridine carbenes, aldehydes, and DMAD or allenoates. This method provides a straightforward approach to generate 4-[(2-pyridyl)methyl]aminofuran derivatives, which could be structurally related to the target compound .

Molecular Structure Analysis

The molecular structure of furan and pyridine derivatives is characterized by the presence of aromatic rings, which are known to contribute to the stability and reactivity of these compounds. The synthesis of furo[2,3-b]pyridines and furo[2,3-c]pyridines illustrates the formation of fused ring systems that are structurally similar to the target compound, indicating the potential complexity and aromatic nature of the molecule .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including cyclocondensation to form furo[2,3-b]pyridines . Additionally, furans can be converted into 5-acylisothiazoles through reactions with thionyl chloride and pyridine, showcasing the versatility of furan reactivity . These reactions highlight the potential for the target compound to participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would likely be influenced by its aromatic components and the presence of the carbamate group. The aromatic rings could contribute to the compound's stability, electronic properties, and potential π-π interactions. The carbamate group might affect the molecule's solubility, hydrogen bonding capacity, and reactivity. While the specific properties of "Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate" are not detailed in the provided papers, the properties of related furan and pyridine derivatives can offer insights into its behavior .

科学研究应用

杂环化合物的合成

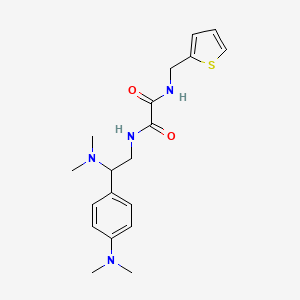

呋喃衍生物,如吡啶-3-基甲基((5-(呋喃-3-基)吡啶-3-基)甲基)氨基甲酸酯,被用作碳环和杂环化合物的合成中的构建模块。这些衍生物在稠合杂环体系的形成中发挥作用,提供了一条合成具有潜在生物活性的化合物的途径。例如,由呋喃化合物合成的吡咯并[1,2-a][1,4]二氮杂卓衍生物表现出广泛的生物活性,包括抗焦虑、镇静、抗癫痫、镇痛、抗菌和抗真菌特性,突出了它们在药物化学中的重要性 (Stroganova 等,2009)。

催化转化

包括与吡啶-3-基甲基((5-(呋喃-3-基)吡啶-3-基)甲基)氨基甲酸酯相关的衍生物在内的吡啶的催化甲基化已被探索用于引入甲基到芳环上。这个过程对于改变杂环化合物的电子和空间性质很重要,可能导致具有增强特性的新药物或材料。通过利用芳香态和非芳香态之间的反应性,这种方法提供了一种对吡啶进行官能化的创新方法,吡啶是许多药物中的核心结构 (Grozavu 等,2020)。

抗菌活性

含呋喃环的有机配体及其过渡金属配合物的合成和表征已对其抗菌特性进行了研究。这些研究表明,此类化合物对不同类型的细菌表现出不同程度的抑制作用,包括革兰氏阳性菌和革兰氏阴性菌。这些研究的发现有助于开发新的抗菌剂,解决抗生素耐药性的日益严重的担忧 (Patel,2020)。

光催化降解

与吡啶-3-基甲基((5-(呋喃-3-基)吡啶-3-基)甲基)氨基甲酸酯密切相关的吡啶衍生物已在使用 TiO2 的光催化条件下研究了它们的降解。这些研究对于环境应用至关重要,尤其是在从危险化学品中解毒水中。光催化降解途径提供了有效去除有毒化合物的见解,有助于获得更清洁的水资源 (Maillard-Dupuy 等,1994)。

作用机制

Target of Action

Similar compounds have been found to interact with cytochrome p450 2a6 in humans . Cytochrome P450 2A6 is an enzyme involved in the metabolism of several pharmaceuticals, carcinogens, and even environmental pollutants .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its function or activity .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

pyridin-3-ylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-17(23-11-13-2-1-4-18-7-13)20-9-14-6-16(10-19-8-14)15-3-5-22-12-15/h1-8,10,12H,9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHZRDHCRMQBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-ylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511373.png)

![3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511377.png)

![(2Z)-2-Cyano-3-{2'-methoxy-[1,1'-biphenyl]-4-YL}prop-2-enamide](/img/structure/B2511379.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)

![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)

![8-(4-methoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2511387.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)

![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2511393.png)